![molecular formula C16H15N3OS B14334042 Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl- CAS No. 105873-37-8](/img/structure/B14334042.png)
Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-2-(methylthio)-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one , is a bicyclic heterocyclic compound. Its structure features a pyrido[2,3-d]pyrimidine core with additional substituents. This compound has attracted attention due to its diverse applications in both synthetic chemistry and biological research .
Méthodes De Préparation
Synthetic Routes::
Hydrolysis and Cyclization:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Pyrido[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4.
Major Products: These reactions yield derivatives with altered functional groups, affecting their properties and applications.
Applications De Recherche Scientifique
Chemistry: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives serve as versatile building blocks for designing novel compounds.
Biology: Researchers explore their potential as enzyme inhibitors, ligands, or fluorescent probes.
Industry: Their applications extend to materials science and drug development.
Mécanisme D'action
- The precise mechanism of action varies based on the specific derivative. it often involves interactions with molecular targets (enzymes, receptors, etc.) or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidin-4(3H)-one shares structural features with related compounds, such as pyrimidines and pyridines.
- Its uniqueness lies in the fused pyrido[2,3-d]pyrimidine ring system, which confers distinct properties.
Propriétés
Numéro CAS |
105873-37-8 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5,7-dimethyl-2-methylsulfanyl-3-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-11(2)17-14-13(10)15(20)19(16(18-14)21-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Clé InChI |
QACSDDKALZITAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(C(=N2)SC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
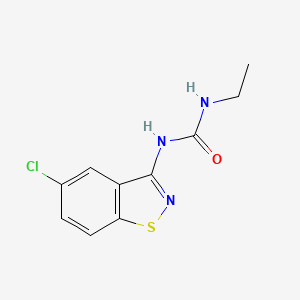
silane](/img/structure/B14333977.png)

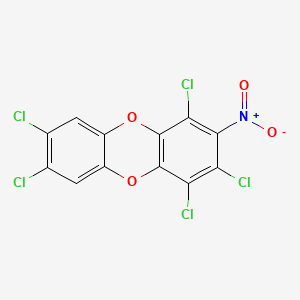

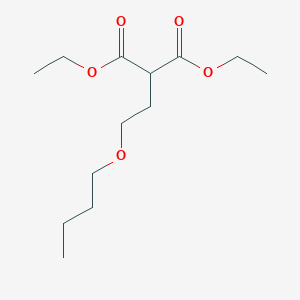
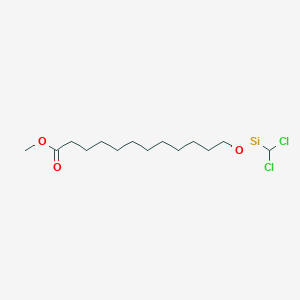
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
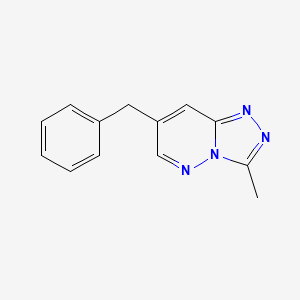
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
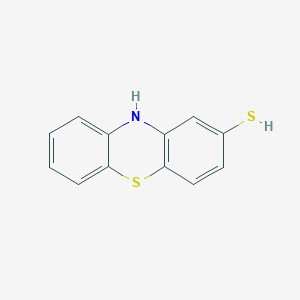
-](/img/structure/B14334052.png)
